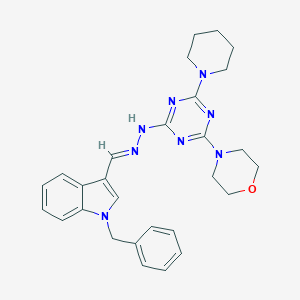![molecular formula C23H19N3O5S B301632 N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B301632.png)
N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide is a compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promise in various applications, including as a tool for studying biological systems and as a potential therapeutic agent. In
Wirkmechanismus
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide is not fully understood. However, it is believed to work by binding to specific proteins and enzymes, altering their function and activity. This can lead to changes in cellular processes and signaling pathways, ultimately resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, as well as the ability to inhibit the growth of cancer cells. Additionally, it has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide in lab experiments is its ability to interact with specific proteins and enzymes. This makes it a useful tool for studying their functions and interactions. However, one limitation of using this compound is its potential toxicity. Careful handling and dosing are required to ensure the safety of researchers and experimental subjects.
Zukünftige Richtungen
There are several future directions for research on N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide. One potential direction is to further explore its anti-inflammatory and neuroprotective properties for potential therapeutic applications. Additionally, research could focus on identifying specific proteins and enzymes that interact with this compound, providing insight into their functions and potential therapeutic targets. Finally, research could focus on developing safer and more effective analogs of this compound for use in scientific research and therapeutic applications.
Synthesemethoden
The synthesis of N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide is a multi-step process that involves the use of various reagents and catalysts. The synthesis begins with the reaction of 1,3-benzodioxole with ethyl isocyanoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2,4-thiazolidinedione in the presence of a catalyst to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has shown promise in various scientific research applications. One of the primary uses of this compound is as a tool for studying biological systems. It has been shown to interact with various proteins and enzymes, making it a useful tool for studying their functions and interactions.
Eigenschaften
Molekularformel |
C23H19N3O5S |
|---|---|
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-yl)-2-[(5Z)-5-[(1-ethylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C23H19N3O5S/c1-2-25-11-14(16-5-3-4-6-17(16)25)9-20-22(28)26(23(29)32-20)12-21(27)24-15-7-8-18-19(10-15)31-13-30-18/h3-11H,2,12-13H2,1H3,(H,24,27)/b20-9- |
InChI-Schlüssel |
NMZWQNBOBGBZSG-UKWGHVSLSA-N |
Isomerische SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=O)S3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Kanonische SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 5-(2-chlorophenyl)-2-(2,3-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301549.png)
![{2,6-dichloro-4-[(5-(2-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B301551.png)
![ethyl 2-(5-bromo-3-chloro-2-hydroxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301554.png)
![ethyl 5-(2-chlorophenyl)-2-[4-(methoxycarbonyl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301555.png)
![ethyl 5-(2-chlorophenyl)-2-[4-(diethylamino)-2-hydroxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301556.png)
![Methyl {[6-({2-[(4-phenyl-1-piperazinyl)carbonyl]benzoyl}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetate](/img/structure/B301558.png)
![N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(4-phenyl-1-piperazinyl)carbonyl]benzamide](/img/structure/B301559.png)

![N-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-piperidinylcarbonyl)benzamide](/img/structure/B301563.png)
![N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide](/img/structure/B301564.png)
![2-{4-[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]piperazin-1-yl}-6-nitro-1,3-benzothiazole](/img/structure/B301566.png)
![4-[(4-{[3-Cyclohexyl-2-(cyclohexylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B301568.png)
![(2Z,5E)-3-cyclohexyl-5-{2,3-dibromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B301569.png)
![3-Cyclohexyl-2-(cyclohexylimino)-5-{4-[(4-iodobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidin-4-one](/img/structure/B301570.png)